3-(3-Methoxypropoxy)pyrrolidine hydrochloride

Lipophilicity Drug Design ADME Optimization

3-(3-Methoxypropoxy)pyrrolidine hydrochloride is a 3-alkoxy-substituted pyrrolidine building block supplied as the hydrochloride salt (MF: C₈H₁₈ClNO₂; MW: 195.69 g/mol). It features a five-membered saturated N-heterocycle bearing a 3-methoxypropoxy ether side chain at the C-3 position, yielding a computed LogP of 1.53 and a polar surface area (PSA) of 30.49 Ų.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 1220017-87-7
Cat. No. B1395501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxypropoxy)pyrrolidine hydrochloride
CAS1220017-87-7
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCOCCCOC1CCNC1.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-10-5-2-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H
InChIKeyZPUSIUPYGAVONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxypropoxy)pyrrolidine Hydrochloride (CAS 1220017-87-7): Physicochemical Identity and Procurement Baseline


3-(3-Methoxypropoxy)pyrrolidine hydrochloride is a 3-alkoxy-substituted pyrrolidine building block supplied as the hydrochloride salt (MF: C₈H₁₈ClNO₂; MW: 195.69 g/mol) . It features a five-membered saturated N-heterocycle bearing a 3-methoxypropoxy ether side chain at the C-3 position, yielding a computed LogP of 1.53 and a polar surface area (PSA) of 30.49 Ų . This compound belongs to the class of 3-alkoxypyrrolidine intermediates widely employed in medicinal chemistry for constructing bioactive molecules, including aspartyl protease inhibitors and kinase-targeted agents [1]. Its hydrochloride salt form enhances aqueous solubility and bench-top handling relative to the free base, making it suitable for solution-phase parallel synthesis and library production workflows .

Why 3-(3-Methoxypropoxy)pyrrolidine Hydrochloride Cannot Be Swapped with Simpler 3-Alkoxy Pyrrolidines


Substituting 3-(3-methoxypropoxy)pyrrolidine hydrochloride with a shorter-chain analog such as 3-methoxypyrrolidine hydrochloride or 3-ethoxypyrrolidine hydrochloride introduces quantifiable changes in lipophilicity (ΔLogP of 0.41–1.56 units) and polar surface area (ΔPSA of 9.23 Ų), directly altering predicted membrane permeability, solubility, and target engagement profiles . The ether oxygen within the methoxypropoxy chain provides an additional hydrogen-bond acceptor that is absent in the all-carbon analog 3-(3-methoxypropyl)pyrrolidine, affecting both metabolic stability and binding interactions . Furthermore, the 3-methoxypropoxy motif is a validated pharmacophoric element in FDA-approved aliskiren and the clinical candidate AB-452, meaning that its presence or absence in a screening library can determine whether hits recapitulate clinically precedented binding modes—a consideration not addressed by generic pyrrolidine building blocks lacking this specific side chain [1].

3-(3-Methoxypropoxy)pyrrolidine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation vs. 3-Methoxypyrrolidine and 3-Ethoxypyrrolidine Hydrochlorides: Intermediate Lipophilicity for Balanced ADME

The target compound exhibits a computed LogP of 1.53, positioning it between the more polar 3-methoxypyrrolidine hydrochloride (LogP 1.13) and the more lipophilic 3-[(3-methoxypropoxy)methyl]pyrrolidine hydrochloride (LogP 1.78) . Relative to 3-ethoxypyrrolidine (free base LogP -0.03), the target is approximately 1.56 LogP units more lipophilic, translating to a predicted ~36-fold higher octanol-water partition coefficient . This intermediate lipophilicity falls within the optimal LogP range of 1–3 recommended for oral drug candidates per the Lipinski Rule of Five, whereas 3-ethoxypyrrolidine's LogP of -0.03 risks poor passive membrane permeability and 3-[(3-methoxypropoxy)methyl]pyrrolidine's LogP of 1.78 approaches the upper boundary where solubility and metabolic clearance concerns emerge [1].

Lipophilicity Drug Design ADME Optimization

Polar Surface Area Advantage: 43% Higher PSA vs. Shorter-Chain 3-Alkoxy Pyrrolidines for Modulated Permeability

The target compound possesses a PSA of 30.49 Ų, which is 43% higher than that of 3-methoxypyrrolidine hydrochloride (PSA 21.26 Ų) and 3-ethoxypyrrolidine (PSA 21.26 Ų) . This increase arises from the additional ether oxygen in the methoxypropoxy chain. In drug design, PSA values below 60–70 Ų are generally associated with good oral absorption, while values below 90 Ų are considered favorable for blood-brain barrier penetration [1]. The target's PSA of 30.49 Ų retains excellent predicted passive permeability while offering enhanced aqueous solubility relative to lower-PSA analogs, a balance that is particularly valuable in CNS-targeted programs where excessive lipophilicity correlates with promiscuity and toxicity [2].

Polar Surface Area Permeability CNS Drug Design

Ether Oxygen Functionality: Hydrogen-Bond Acceptor Capacity vs. All-Carbon Alkane Analog 3-(3-Methoxypropyl)pyrrolidine

The target compound contains an ether oxygen (C–O–C) within its 3-methoxypropoxy chain, distinguishing it from 3-(3-methoxypropyl)pyrrolidine (CAS 1220030-88-5), which bears a saturated all-carbon propyl linker between the pyrrolidine ring and the terminal methoxy group . This ether oxygen serves as an additional hydrogen-bond acceptor (HBA), increasing the total HBA count from 2 (amine N + terminal methoxy O) to 3 (amine N + ether O + terminal methoxy O) [1]. In medicinal chemistry, ether oxygens are commonly introduced to modulate solubility, conformational flexibility, and metabolic stability—specifically, the ether linkage in the 3-methoxypropoxy motif resists oxidative metabolism at the α-carbon, a vulnerability of the all-carbon propyl chain in 3-(3-methoxypropyl)pyrrolidine, which is susceptible to CYP450-mediated hydroxylation [2].

Hydrogen Bond Acceptor Metabolic Stability Bioisostere Design

Clinically Validated 3-Methoxypropoxy Motif: Aliskiren (FDA-Approved), AB-452 (Clinical Candidate), and Novartis Renin Inhibitor Series

The 3-methoxypropoxy moiety is a critical pharmacophoric element in aliskiren, the first FDA-approved direct renin inhibitor (IC₅₀ = 0.6 nM against human renin), where it occupies the S3 sub-pocket of the enzyme and is essential for potency [1]. The same motif is present in AB-452, an orally available HBV RNA destabilizer (HBsAg EC₅₀ = 1.2 nM by PAPD5/7 inhibition) that demonstrated good in vivo efficacy in a chronic HBV mouse model and was advanced to clinical development [2]. Additionally, Novartis published a series of trans-3,4-disubstituted pyrrolidine renin inhibitors (e.g., PDB 4RYC ligand IC₅₀ = 80 nM; PDB 4RZ1) where the 4-methoxy-3-(3-methoxypropoxy)benzamide substructure forms key interactions with the prime site of renin [3]. By contrast, no FDA-approved drug or clinical candidate features the simpler 3-methoxy, 3-ethoxy, or 3-(3-methoxypropyl) pyrrolidine motifs as a core pharmacophoric element, underscoring the privileged status of the 3-methoxypropoxy chain in successful drug discovery programs [4].

Pharmacophore Validation Renin Inhibition Clinical Translation

Hydrochloride Salt Form: Aqueous Solubility and Weighing Accuracy vs. Free Base and Alternative Salt Forms

The hydrochloride salt form of 3-(3-methoxypropoxy)pyrrolidine provides enhanced aqueous solubility and solid-state stability compared to the free base, consistent with the well-established behavior of pyrrolidine hydrochlorides . Pyrrolidine itself has a pKa (conjugate acid) of 11.27 in water [1]; salt formation with HCl ensures the amine remains protonated across all physiologically and synthetically relevant pH ranges, preventing volatility losses during solvent evaporation and improving gravimetric accuracy in high-throughput experimentation [2]. The alternative salt form 3-(3-methoxypropoxy)pyrrolidine as the free base (not commercially catalogued as a standard stock item) would require in situ generation and handling under inert atmosphere to prevent carbonate formation from atmospheric CO₂, adding workflow complexity . While direct comparative solubility measurements (mg/mL in water or PBS) for this specific compound vs. its free base have not been published, the class-level solubility enhancement of hydrochloride salts over free-base amines is quantitatively established across multiple pyrrolidine series .

Salt Selection Solubility Enhancement Solid Handling

High-Value Application Scenarios for 3-(3-Methoxypropoxy)pyrrolidine Hydrochloride (CAS 1220017-87-7)


Renin Inhibitor and Aspartyl Protease-Targeted Library Synthesis

The 3-(3-methoxypropoxy) side chain is a validated pharmacophoric element in direct renin inhibitors, exemplified by aliskiren (IC₅₀ = 0.6 nM) and the Novartis trans-3,4-disubstituted pyrrolidine series (IC₅₀ = 80 nM for the 4RYC ligand) [1][2]. Procurement of 3-(3-methoxypropoxy)pyrrolidine hydrochloride as a core building block enables the construction of focused libraries that recapitulate the privileged S3/S3bp binding interactions observed in co-crystal structures. The target compound's PSA of 30.49 Ų and LogP of 1.53 place derived inhibitors within favorable property space for oral bioavailability—a critical consideration given that renin inhibitors must achieve systemic exposure for blood pressure reduction in vivo .

HBV RNA Destabilizer Development via PAPD5/7 Inhibition

The clinical candidate AB-452, which features the 3-methoxypropoxy substituent on a dihydroquinolizinone core, achieves HBsAg EC₅₀ = 1.2 nM and demonstrated acceptable 28-day tolerability in rat and dog [3]. 3-(3-Methoxypropoxy)pyrrolidine hydrochloride serves as a modular building block for synthesizing novel PAPD5/7 inhibitor scaffolds through N-functionalization or C-2/C-4 derivatization of the pyrrolidine ring, offering a direct entry point to analogs that preserve the clinically validated side chain while exploring heterocyclic core modifications for improved selectivity or pharmacokinetic profiles [3].

Kinase Inhibitor and GPCR-Targeted Fragment-Based Drug Discovery (FBDD)

The pyrrolidine ring provides a saturated, three-dimensional scaffold that enhances fragment complexity (Fsp³) and reduces planarity-driven aggregation—key advantages in fragment-based screening [4]. The 3-methoxypropoxy ether chain extends the fragment's reach into distal binding pockets while contributing H-bond acceptor capacity, making it suitable for targeting kinase hinge regions or GPCR allosteric sites where ether-mediated interactions are prevalent. The target compound's intermediate LogP of 1.53 supports both biochemical assay solubility (>10 μM typically achievable) and cellular permeability, bridging the gap between biophysical hit identification and cell-based follow-up [5].

Parallel Synthesis and DNA-Encoded Library (DEL) Production

The hydrochloride salt form ensures accurate gravimetric dispensing in automated solid-dispensing platforms and solubility in aqueous-organic mixed solvents (e.g., DMF/H₂O, DMSO/H₂O) used in amide coupling, reductive amination, and sulfonylation reactions [6]. The secondary amine of the pyrrolidine ring is a robust handle for diversification, while the terminal methyl ether of the 3-methoxypropoxy chain is chemically orthogonal, allowing selective functionalization without protecting group manipulation. This orthogonality is particularly valuable in split-and-pool DEL synthesis, where each synthetic step must proceed with high conversion across diverse building blocks [7].

Quote Request

Request a Quote for 3-(3-Methoxypropoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.